molecular formula C9H8F3NO3 B8817712 6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid CAS No. 1072855-75-4

6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid

Cat. No. B8817712
M. Wt: 235.16 g/mol
InChI Key: AUWUWABHYBRQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of “6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is C8H6F3NO3 . The InChI code is 1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) .


Physical And Chemical Properties Analysis

“6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is a solid . The molecular weight is 221.14 . The storage temperature is between 2-8°C in an inert atmosphere .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

CAS RN

1072855-75-4

Product Name

6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)5-16-4-7-2-1-6(3-13-7)8(14)15/h1-3H,4-5H2,(H,14,15)

InChI Key

AUWUWABHYBRQEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)COCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 6-(hydroxymethyl)nicotinate (500 mg, 2.99 mmol) in tetrahydrofuran (30 mL) was added sodium hydride 60% dispersion in mineral oil (126 mg, 3.14 mmol) and the reaction mixture was stirred at ambient temperature for 5 min. 2,2,2-trifluoroethyl trifluoromethanesulphonate (729 mg, 3.14 mmol) was added and the reaction mixture was stirred at ambient temperature for 4 h. Additional sodium hydride (42 mg, 1.05 mmol) was added followed by 2,2,2-Trifluoroethyl trifluoromethanesulphonate (243 mg, 1.45 mmol) after 5 min. Water (20 mL) was added carefully followed by lithium hydroxide monohydrate (0.376 g, 8.97 mmol) and the formed reaction mixture was stirred at ambient temperature for 5.5 h. The solvent was partially removed in vacuo and 1M hydrochloric acid added until an acidic pH was reached. The mixture was extracted with ethyl acetate (3×25 mL) and the combined organic layer was dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography using a gradient of methanol in dichloromethane yielded 171 mg (24%) of the title compound; 1H NMR (400 MHz, DMSO-d6) δ ppm 9.02 (dd, 1 H), 8.32 (dd, 1 H), 7.56 (dd, 1 H), 4.84 (s, 2 H), 4.26 (q, 2 H); MS (ESI) m/z 236[M+H+].
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
729 mg
Type
reactant
Reaction Step Two
Quantity
42 mg
Type
reactant
Reaction Step Three
Quantity
243 mg
Type
reactant
Reaction Step Four
Quantity
0.376 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
24%

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